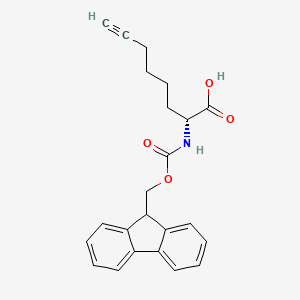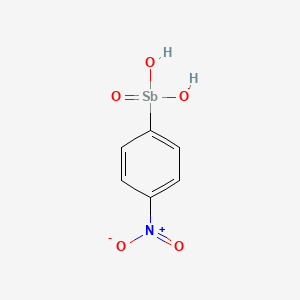
dipotassium 4,4'-(3,4-Hexanediyl)dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate is a chemical compound known for its unique structure and properties. It is a dipotassium salt of a dibenzenesulfonic acid derivative, characterized by the presence of a hexane-3,4-diyl linker between two benzenesulfonate groups. This compound is also referred to as sygethin dihydrate in some scientific literature .
Méthodes De Préparation
The synthesis of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate typically involves the reaction of hexestrol with benzenesulfonic acid derivativesThe reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the desired product .
Analyse Des Réactions Chimiques
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol derivatives.
Substitution: The benzenesulfonate groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its sulfonate groups .
Comparaison Avec Des Composés Similaires
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate can be compared with other similar compounds, such as:
Dipotassium 4,4’-(phenylphosphinediyl)dibenzenesulfonate: This compound has a phenylphosphine linker instead of a hexane-3,4-diyl linker, resulting in different chemical properties and reactivity.
Dipotassium 4,4’-(1,2-diethyl-1,2-ethanediyl)bis(benzenesulfonate):
The uniqueness of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate lies in its specific hexane-3,4-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H20O6S2-2 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/p-2 |
Clé InChI |
VVNNCRNANKENRU-UHFFFAOYSA-L |
SMILES canonique |
CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)




![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)

![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)



![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
